molecular formula C13H16N2OS B3260577 6-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole CAS No. 33186-14-0

6-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole

Cat. No. B3260577
CAS RN: 33186-14-0
M. Wt: 248.35 g/mol
InChI Key: SQCPBDCLZSPPBO-UHFFFAOYSA-N
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Description

6-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole is a chemical compound with the formula C13H16N2OS and a molecular weight of 248.34 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole consists of a benzothiazole ring attached to a methoxy group at the 6th position and a piperidinyl group at the 2nd position . The exact three-dimensional structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole include a molecular weight of 248.34 and a molecular formula of C13H16N2OS . Further properties such as melting point, boiling point, solubility, and stability can be determined through experimental methods.

Scientific Research Applications

Synthesis and Biological Properties

6-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole and its derivatives have been synthesized and studied for their biological properties. For instance, Shafi et al. (2021) synthesized new piperidine substituted benzothiazole derivatives, including 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylic acid. These compounds were characterized using various techniques like NMR, IR, and LC-MS, and exhibited good antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).

Antimicrobial Activity

Derivatives of 6-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole have been evaluated for their antimicrobial properties. Anuse et al. (2019) synthesized a series of substituted 2-aminobenzothiazoles and tested their antimicrobial activity. The study concluded that these compounds show good to moderate activity against bacterial and fungal strains (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

Anti-Mycobacterial Activity

The application of these compounds in anti-mycobacterial treatments is another area of research. Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes. Their study involved the synthesis of diverse benzo[d]thiazole-2-carboxamides and testing against Mycobacterium tuberculosis, revealing several compounds with promising anti-mycobacterial potential (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).

Anticancer Activity

Research on 6-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole derivatives also extends to anticancer properties. Kumbhare et al. (2014) synthesized isoxazole derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. These compounds exhibited significant anti-cancer activity, particularly against the Colo205 cell line (Kumbhare, Dadmal, Devi, Kumar, Kosurkar, Chowdhury, Appalanaidu, Rao, Ramaiah, & Bhadra, 2014).

Future Directions

The future directions for research on 6-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole could involve exploring its potential applications in pharmaceuticals, given the importance of piperidine derivatives in drug design . Additionally, further studies could focus on optimizing its synthesis methods and investigating its physical and chemical properties in more detail.

properties

IUPAC Name

6-methoxy-2-piperidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-16-10-5-6-11-12(9-10)17-13(14-11)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCPBDCLZSPPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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